p-Hydroxyphenylnaftifine
Description
p-Hydroxyphenylnaftifine is a synthetic organic compound combining a hydroxyphenyl group with a naphthalene-derived structure. The hydroxyl group at the para position likely enhances polarity, influencing solubility and reactivity compared to non-hydroxylated derivatives. For example, similar compounds like p-Hydroxybiphenyl (a biphenyl derivative with a hydroxyl group) exhibit distinct physicochemical properties due to hydrogen bonding capabilities .
Properties
CAS No. |
65473-01-0 |
|---|---|
Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-[(E)-3-[methyl(naphthalen-1-ylmethyl)amino]prop-1-enyl]phenol |
InChI |
InChI=1S/C21H21NO/c1-22(15-5-6-17-11-13-20(23)14-12-17)16-19-9-4-8-18-7-2-3-10-21(18)19/h2-14,23H,15-16H2,1H3/b6-5+ |
InChI Key |
DNXVRBFOLIHVGF-AATRIKPKSA-N |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyphenylnaftifine involves several steps. One common method is the Mannich-type reaction, which involves the formation of γ-aminoalcohols as key intermediates. These intermediates are then dehydrated using Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids like aluminum chloride, to produce naftifine and its analogues .
Industrial Production Methods: Industrial production of this compound typically involves optimizing protein expression and cell wall engineering in Escherichia coli. This biotechnological route is preferred due to its lower pollution and cost compared to chemical processes. The process involves the use of D-hydantoinase and D-carbamoylase enzymes to convert DL-hydroxyphenylhydantoin to this compound .
Chemical Reactions Analysis
Types of Reactions: p-Hydroxyphenylnaftifine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, hydrochloric acid, aluminum chloride, and various enzymes like D-hydantoinase and D-carbamoylase. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving this compound include various analogues of naftifine, which are tested for their antifungal efficacy. These products are crucial for developing new antifungal treatments .
Scientific Research Applications
p-Hydroxyphenylnaftifine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other antifungal agents. In biology, it is studied for its effects on fungal cell walls and its potential to inhibit fungal growth. In medicine, this compound is used to treat fungal infections such as tinea pedis, tinea cruris, and tinea corporis. In the industry, it is used in the production of antifungal creams and ointments .
Mechanism of Action
The mechanism of action of p-Hydroxyphenylnaftifine involves the inhibition of sterol biosynthesis by targeting the enzyme squalene 2,3-epoxidase. This inhibition leads to a decrease in sterol levels, particularly ergosterol, and an accumulation of squalene in fungal cells. The disruption of sterol biosynthesis compromises the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
p-Hydroxybiphenyl
- Structure : Biphenyl with a hydroxyl group at the para position.
- Properties: Higher solubility in polar solvents (e.g., ethanol) compared to non-hydroxylated biphenyl. Reported melting point and stability data are available through NIST Chemistry WebBook, though specific values for p-Hydroxyphenylnaftifine remain unverified .
- Applications : Used as a precursor in dye synthesis and polymer stabilization.
p-Aminodiphenylamine
- Structure: Diphenylamine with an amino group at the para position.
- Properties: Purple powder, melting point 75°C, soluble in alcohol and acetone. Unlike this compound, the amino group enables participation in diazotization reactions, making it valuable for pharmaceuticals and photographic chemicals .
- Key Difference: The hydroxyl group in this compound may reduce redox reactivity compared to the amino group in p-aminodiphenylamine.
4-Aminodiphenylamine-2-sulfonic Acid
- Structure: Sulfonated derivative of p-aminodiphenylamine.
- Properties : Needle-like crystals with low water solubility. The sulfonic acid group enhances acidity and water dispersibility, contrasting with this compound’s likely moderate solubility profile .
- Applications : Primarily in dye intermediates, where sulfonation aids in fabric binding.
Data Table: Comparative Properties
| Compound | Solubility | Melting Point | Key Functional Group | Applications |
|---|---|---|---|---|
| This compound* | Moderate in polar solvents | Not reported | Hydroxyphenyl | Pharmaceuticals (inferred) |
| p-Hydroxybiphenyl | Soluble in ethanol | 165–168°C | Hydroxyl | Dyes, stabilizers |
| p-Aminodiphenylamine | Alcohol, acetone | 75°C | Amino | Pharmaceuticals, dyes |
| 4-Aminodiphenylamine-2-sulfonic Acid | Barely in water | Not reported | Sulfonic acid | Dye synthesis |
*Inferred from structural analogs.
Research Findings and Mechanistic Insights
- Synthesis Pathways: this compound may be synthesized via hydroxylation of naphthalene derivatives or coupling reactions, analogous to the reduction methods used for p-aminodiphenylamine .
- Toxicological Considerations : Naphthalene derivatives (e.g., 1- and 2-Methylnaphthalene) are associated with respiratory and dermal toxicity, suggesting that this compound’s naphthalene core warrants safety evaluations .
- Functional Group Impact : The hydroxyl group likely improves biodegradability over chlorinated or aminated analogs but may reduce thermal stability compared to sulfonated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
